molecular formula C32H33NO6 B1677317 4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid CAS No. 908131-71-5

4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid

Cat. No.: B1677317
CAS No.: 908131-71-5
M. Wt: 527.6 g/mol
InChI Key: LQAREGHVTIHGAM-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-4310321 is a potent, orally available dual CysLT1 and CysLT2 receptor antagonist.

Properties

CAS No.

908131-71-5

Molecular Formula

C32H33NO6

Molecular Weight

527.6 g/mol

IUPAC Name

4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic acid

InChI

InChI=1S/C32H33NO6/c34-30(35)12-7-19-33-23-26(22-31(36)37)32-25(8-6-11-29(32)33)16-13-24-14-17-28(18-15-24)39-21-5-4-20-38-27-9-2-1-3-10-27/h1-3,6,8-11,13-18,23H,4-5,7,12,19-22H2,(H,34,35)(H,36,37)/b16-13+

InChI Key

LQAREGHVTIHGAM-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)/C=C/C3=C4C(=CC=C3)N(C=C4CC(=O)O)CCCC(=O)O

SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=CC3=C4C(=CC=C3)N(C=C4CC(=O)O)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=CC3=C4C(=CC=C3)N(C=C4CC(=O)O)CCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO4310321;  ONO 4310321;  ONO-4310321

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid
Reactant of Route 2
Reactant of Route 2
4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid
Reactant of Route 3
Reactant of Route 3
4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid
Reactant of Route 4
Reactant of Route 4
4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid
Reactant of Route 5
4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid
Reactant of Route 6
4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid

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